molecular formula C9H20O3Si B15069247 ((tert-Butyldimethylsilyl)oxy)methylacetate

((tert-Butyldimethylsilyl)oxy)methylacetate

Cat. No.: B15069247
M. Wt: 204.34 g/mol
InChI Key: IPSHWWYSVAYHRR-UHFFFAOYSA-N
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Description

((tert-Butyldimethylsilyl)oxy)methyl acetate is an organic compound with the molecular formula C₉H₂₀O₃Si. It is commonly used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((tert-Butyldimethylsilyl)oxy)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting tert-butyldimethylsilyl ether is then acetylated using acetic anhydride to yield ((tert-Butyldimethylsilyl)oxy)methyl acetate .

Industrial Production Methods

Industrial production methods for ((tert-Butyldimethylsilyl)oxy)methyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

((tert-Butyldimethylsilyl)oxy)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in the formation of alcohols .

Mechanism of Action

The mechanism of action of ((tert-Butyldimethylsilyl)oxy)methyl acetate involves the formation of a stable silyl ether linkage with the hydroxyl group of an alcohol. This linkage protects the alcohol from undergoing further reactions. The acetate group can be selectively removed under mild acidic or basic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl]oxymethyl acetate

InChI

InChI=1S/C9H20O3Si/c1-8(10)11-7-12-13(5,6)9(2,3)4/h7H2,1-6H3

InChI Key

IPSHWWYSVAYHRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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